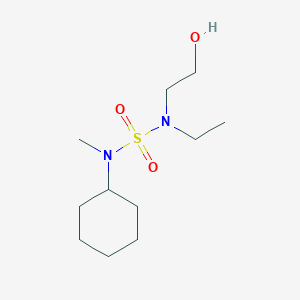
N-CYclohexyl-N'-ethyl-N'-(2-hydroxyethyl)-N-methylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide is a chemical compound with a complex structure that includes cyclohexyl, ethyl, hydroxyethyl, and methyl groups attached to a sulfamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide typically involves the reaction of cyclohexylamine with ethyl chloroformate to form N-cyclohexyl-N-ethylcarbamate. This intermediate is then reacted with 2-hydroxyethylamine and methylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfamides.
Scientific Research Applications
N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-methylsulfamide
- N-Ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide
- N-Cyclohexyl-N’-ethylsulfamide
Uniqueness
N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H24N2O3S |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
2-[[cyclohexyl(methyl)sulfamoyl]-ethylamino]ethanol |
InChI |
InChI=1S/C11H24N2O3S/c1-3-13(9-10-14)17(15,16)12(2)11-7-5-4-6-8-11/h11,14H,3-10H2,1-2H3 |
InChI Key |
QWKBKNHESJBSCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)S(=O)(=O)N(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















